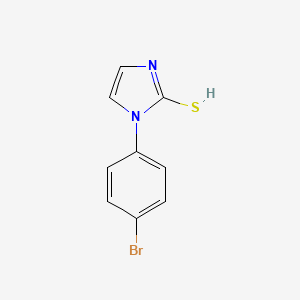

1-(4-bromophenyl)imidazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)imidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPXIPSWVWPFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C=CN=C2S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 4 Bromophenyl Imidazole 2 Thiol Derivatives

Chemical Transformations of the Thiol Group in 1-(4-Bromophenyl)imidazole-2-thiol

The thiol group is a key functional moiety in this compound, directing its reactivity towards various chemical transformations. These reactions are pivotal for the synthesis of new derivatives with potentially valuable chemical and biological properties.

Oxidation Pathways and Resultant Structures

The oxidation of the thiol group in imidazole-2-thiol derivatives can lead to a variety of products, depending on the oxidizing agent and reaction conditions. A common oxidation product is the corresponding disulfide. For instance, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide can yield 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite. researchgate.net Stronger oxidation of the thiol group can lead to the formation of sulfonic acids. The oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to produce 1-methylimidazole-2-sulfonic acid. researchgate.net The structure of the resulting products is influenced by factors such as the substrate structure, reactant ratio, solvent, and the order of reactant addition. researchgate.net

Some imidazole-2-thiol derivatives, such as 2-[(1-methylpropyl)dithio]-1H-imidazole, are known to induce the oxidation of cysteine residues in proteins, leading to the formation of disulfide bonds. nih.gov This highlights the potential for these compounds to participate in redox reactions within biological systems.

Reduction Processes and Their Products

The reduction of imidazole-2(3H)-thiones, the tautomeric form of imidazole-2-thiols, can be a useful synthetic strategy. For example, treatment of N,N'-dialkylthioureas with 3-hydroxy-2-butanone yields imidazole-2(3H)-thiones, which can then be reduced with potassium in boiling tetrahydrofuran (B95107) to produce imidazol-2-ylidenes in high yields. lookchem.comthieme-connect.com Another approach involves the reduction of 2-thiohydantoins using borohydrides to form 4(5)-hydroxyimidazolidine-2-thiones. These intermediates can then eliminate water in an acidic environment to yield imidazole-2-thiones. nih.govnih.gov

The choice of reducing agent and substrate structure determines the final product. For example, the reduction of the bromophenyl group or the imidazole (B134444) ring itself can be achieved using reagents like sodium borohydride (B1222165) or lithium aluminum hydride.

Nucleophilic and Electrophilic Substitution Reactions on the Imidazole and Phenyl Moieties

The this compound scaffold allows for substitution reactions on both the imidazole and phenyl rings. The bromine atom on the phenyl group can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. These reactions are typically carried out in the presence of a base, such as potassium carbonate, with nucleophiles like amines or other thiols.

Electrophilic substitution reactions can also occur on the imidazole ring. For instance, imidazo[2,1-b]-1,3,4-thiadiazoles can undergo bromination at the C5 position using N-bromosuccinimide. researchgate.net The reactivity of the imidazole ring is influenced by the tautomeric state and the presence of activating or deactivating groups.

Tautomerism and Equilibrium Studies (Thiol-Thione Isomerism)

Imidazole-2-thiol derivatives can exist in two tautomeric forms: the thiol form and the thione form. This thiol-thione tautomerism is a crucial aspect of their chemistry, influencing their reactivity, physical properties, and biological activity. Huckel Molecular Orbital (HMO) calculations suggest that the thione form is generally more stable than the thiol form. scialert.net

Spectroscopic Characterization of Tautomeric Forms (e.g., using NMR, IR, UV, X-ray Diffraction)

Various spectroscopic techniques are employed to study and characterize the tautomeric equilibrium.

NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the thiol and thione forms. In the 1H NMR spectrum, the N-H proton of the thione tautomer typically appears as a singlet at a characteristic chemical shift. nih.govnih.gov For example, in the 1H NMR spectrum of (E)-5-(4-Chlorophenyl)-1-(2-hydroxybenzylideneamino)-1H-imidazole-2(3H)-thione, the NH proton appears as a singlet at δ 12.18 ppm. nih.gov The chemical shifts of the imidazole ring carbons in the 13C NMR spectrum also provide evidence for the predominant tautomer. The C=S carbon of the thione form resonates at a distinct downfield shift, typically in the range of 178.01–178.10 ppm. nih.gov

IR Spectroscopy: Infrared spectroscopy can differentiate between the C=S (thione) and S-H (thiol) stretching vibrations. The IR spectrum of the thione form exhibits a characteristic absorption band for the C=S group, often observed around 1023-1267 cm-1. nih.govnih.gov The absence of a strong S-H stretching band (typically around 2550-2600 cm-1) and the presence of an N-H stretching band (around 3100-3400 cm-1) further support the predominance of the thione tautomer in the solid state. nih.govresearchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy can also be used to study tautomerism. Generally, thione tautomers exhibit an absorption peak between 300 and 400 nm, attributed to the n-π* transition of the C=S group, while thiol tautomers show an absorption peak below 300 nm due to the π-π* transition of the C=N group. researchgate.net The position of the absorption maximum can be influenced by the solvent. researchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information in the solid state, confirming the bond lengths and angles and thus the predominant tautomeric form. researchgate.net For example, the X-ray structure of 1-methyl-1H-imidazole-2-sulfonic acid has been determined. researchgate.net

Factors Influencing Tautomeric Preference in Substituted Imidazole-2-thiols

The position of the thiol-thione equilibrium is influenced by several factors, including the nature and position of substituents, the solvent, and temperature.

Substituent Effects: The electronic properties of substituents on the imidazole or phenyl rings can significantly impact the relative stability of the tautomers. Electron-withdrawing or electron-donating groups can alter the acidity of the N-H or S-H protons and influence the delocalization of charge in the respective tautomeric forms. nih.gov Steric effects can also play a role, particularly with bulky substituents that may favor one tautomer over the other. researchgate.net

Solvent Effects: The polarity of the solvent can have a profound effect on the tautomeric equilibrium. Polar solvents tend to stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions. cdnsciencepub.com In nonpolar solvents, the less polar thiol form may be more favored. cdnsciencepub.com The ability of the solvent to act as a hydrogen bond donor or acceptor can also shift the equilibrium. cdnsciencepub.comresearchgate.net For example, in solvents like acetonitrile, dichloromethane, and chloroform, the thione form of similar heterocyclic thiols predominates. cdnsciencepub.com

Reaction Mechanism Elucidation for this compound Transformations

The reaction mechanisms of this compound are governed by the interplay of its key functional groups: the nucleophilic thiol, the imidazole ring which can exhibit tautomerism, and the substituted aryl group. While specific kinetic and computational studies on this compound are not extensively available in publicly accessible literature, the mechanistic pathways can be elucidated by drawing parallels with closely related imidazole-2-thiol derivatives and general principles of organic reactivity. The primary transformations of this compound class include S-alkylation, oxidative disulfide formation, and participation in cyclization reactions.

A crucial aspect influencing the reactivity of this compound is its existence in two tautomeric forms: the thiol form and the thione form. The equilibrium between these tautomers is influenced by factors such as the solvent and the presence of other reagents. This tautomerism can lead to different reaction pathways, with alkylation potentially occurring at the sulfur or nitrogen atoms. researchgate.net

S-Alkylation Reactions: A Nucleophilic Substitution Pathway

The most common reaction involving the thiol group is S-alkylation, which proceeds via a nucleophilic substitution mechanism. In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion then attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide, to form a new carbon-sulfur bond.

The general mechanism can be outlined as follows:

Deprotonation: The thiol group of this compound is deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form the corresponding thiolate.

Nucleophilic Attack: The resulting thiolate anion acts as a potent nucleophile and attacks the electrophilic center of the alkylating agent in an SN2 manner.

Product Formation: A new thioether derivative is formed, along with a salt byproduct.

Studies on the alkylation of 1-methylimidazole-2-thiol (B7734623) have shown that the reaction conditions, including the nature of the alkylating agent, solvent, and base, can influence the selectivity of the reaction. researchgate.net While S-alkylation is generally favored, the potential for N-alkylation at the imidazole ring exists, particularly if the thiol group is sterically hindered or if the reaction conditions favor the thione tautomer. researchgate.net

Table 1: Representative Conditions for S-Alkylation of Imidazole-2-thiol Derivatives

| Alkylating Agent | Base | Solvent | Product Type | Reference |

| Alkyl Halides | K2CO3 | Acetonitrile | S-Alkyl Thioether | researchgate.net |

| Epoxides | Base | Various | β-Hydroxy Thioether | |

| α,β-Unsaturated Carbonyls | Base | Various | Michael Adduct |

Note: This table represents typical conditions for imidazole-2-thiol derivatives and is expected to be applicable to this compound.

Oxidative Transformations: Formation of Disulfides

The thiol group of this compound is susceptible to oxidation, most commonly leading to the formation of a disulfide-linked dimer. This transformation can be initiated by a variety of oxidizing agents, including halogens, hydrogen peroxide, or even atmospheric oxygen, and can proceed through either a one-electron (radical) or a two-electron (ionic) pathway. nih.gov

One-Electron Mechanism (Radical Pathway):

This mechanism involves the formation of a thiyl radical as a key intermediate:

Initiation: A one-electron oxidant abstracts a hydrogen atom from the thiol group, generating a thiyl radical.

Propagation: Two thiyl radicals combine to form a disulfide bond.

Two-Electron Mechanism (Ionic Pathway):

This pathway involves the formation of a sulfenic acid intermediate:

Nucleophilic Attack: The thiol acts as a nucleophile, attacking an electrophilic oxygen atom from the oxidizing agent (e.g., hydrogen peroxide) to form a sulfenic acid intermediate.

Condensation: The sulfenic acid then reacts with another molecule of the thiol in a condensation reaction, eliminating a molecule of water and forming the disulfide bond.

The prevalence of one mechanism over the other is dependent on the nature of the oxidant and the reaction conditions. nih.gov

Table 2: Proposed Intermediates in the Oxidation of this compound

| Intermediate | Reaction Pathway | Description |

| Thiyl Radical | One-Electron | A neutral radical species with the unpaired electron on the sulfur atom. |

| Sulfenic Acid | Two-Electron | A highly reactive species containing a sulfur-oxygen single bond. |

Note: This table is based on general mechanisms of thiol oxidation and represents plausible intermediates for the title compound.

Cyclization Reactions: The Role of Steric Effects

Derivatives of this compound can participate in cyclization reactions, where the imidazole and thiol moieties are incorporated into a new ring system. Mechanistic investigations on related imidazole-2-thiols have highlighted the significant role of steric hindrance in directing the reaction pathway.

For instance, in base-catalyzed reactions with conjugated enynones, the reaction of 4-phenyl-1H-imidazole-2-thiol proceeds via a 6-endo-trig cyclization involving both the thiol and the N-H group to form a thiazine (B8601807) derivative. In contrast, the more sterically hindered 4,5-diphenyl-1H-imidazole-2-thiol follows a 5-exo-dig cyclization pathway, leading to a furan (B31954) ring closure. This difference in reactivity is attributed to steric clashes in the transition state of the 6-endo-trig pathway for the bulkier diphenyl-substituted thiol. researchgate.net

These findings suggest that the substitution pattern on the imidazole ring of this compound and its derivatives would play a crucial role in determining the outcome of such cyclization reactions. The steric and electronic effects of the 4-bromophenyl group, as well as any other substituents, would influence the stability of the transition states for competing cyclization pathways.

Applications and Advanced Research Directions for 1 4 Bromophenyl Imidazole 2 Thiol Derivatives

Role as Precursors in the Synthesis of Novel Functionalized Heterocyclic Systems

The 1-(4-bromophenyl)imidazole-2-thiol scaffold is a valuable starting point for the synthesis of more complex and functionalized heterocyclic compounds. Researchers have exploited its reactive sites to build diverse molecular architectures with potential applications in various fields of chemistry.

Diversification of Imidazole (B134444) Scaffolds via Post-Synthetic Modification

Post-synthetic modification of the this compound core allows for the introduction of various functional groups, leading to a diverse library of derivatives. The presence of the thiol group and the bromine atom on the phenyl ring are key to this diversification.

The thiol (-SH) group can undergo oxidation to form disulfide bridges, creating dimeric structures. Conversely, the bromophenyl group can be modified through nucleophilic aromatic substitution, where the bromine atom is replaced by other functional groups. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its chemical reactivity and potential biological interactions. For instance, the bromine atom's halogen bonding capability makes related compounds candidates for enzyme inhibition.

Furthermore, the core imidazole structure can be built upon. For example, condensation reactions with various reagents can lead to the formation of fused ring systems. The synthesis of novel 2-{2-[1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl-]ethyl}-1H-benzo[d]-imidazole derivatives exemplifies how an imidazole-containing starting material can be elaborated through subsequent reactions to generate more complex molecules. doi.org

| Starting Material | Reaction Type | Resulting Structure | Significance |

| This compound | Oxidation of thiol group | Disulfide-linked dimer | Creation of larger, dimeric molecules. |

| This compound | Nucleophilic Aromatic Substitution | Variously substituted phenyl ring | Tuning of electronic and steric properties. |

| Imidazole-containing precursors | Condensation and subsequent reactions | Fused and elaborated heterocyclic systems | Access to complex molecular architectures. doi.org |

Construction of Complex Polyheterocyclic Architectures

The this compound framework serves as a foundational element for the construction of intricate polyheterocyclic systems. These larger, multi-ring structures are of significant interest in materials science and medicinal chemistry due to their often unique three-dimensional shapes and extensive electronic systems.

The synthesis of novel researchgate.netthiazino[2,3,4-ij]quinolin-4-ium derivatives through the annulation reactions of 8-quinolinesulfenyl chloride with various unsaturated heterocyclic compounds demonstrates a strategy for building complex architectures. nih.gov While not directly starting from this compound, this research highlights a relevant synthetic approach where a sulfur-containing heterocycle is used to create fused ring systems. nih.gov This type of cyclization reaction, if applied to imidazole-2-thiol derivatives, could lead to novel polyheterocyclic structures containing the imidazole core.

The development of such synthetic methodologies is crucial for accessing new chemical space and discovering molecules with novel properties. The ability to regioselectively control these annulation reactions is key to preparing specific isomers and achieving the desired molecular geometry. nih.gov

Ligand Design in Coordination Chemistry

The nitrogen and sulfur atoms within the this compound structure make it an excellent candidate for use as a ligand in coordination chemistry. The ability of the imidazole ring and the thiol group to bind to metal ions has been exploited to create a variety of metal complexes with interesting structural and electronic properties.

Synthesis and Characterization of Metal Complexes with Imidazole-2-thiols

A range of metal complexes have been synthesized using imidazole-2-thiol and its derivatives as ligands. These studies often involve reacting the ligand with various metal salts, such as those of copper(II), zinc(II), nickel(II), and cobalt(II), in a suitable solvent. researchgate.netrjpbcs.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction, to determine their structure and bonding. researchgate.netmdpi.com

| Metal Ion | Ligand Type | Resulting Geometry | Characterization Techniques |

| Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | Thiourea derivative | Octahedral researchgate.net | FT-IR, UV-Vis, Magnetic Susceptibility, Atomic Absorption researchgate.net |

| Zn(II), Cu(II) | Pyrazolyl-pyridine | Distorted Trigonal Pyramidal, Square Pyramidal mdpi.com | Single Crystal X-ray Analysis, NMR mdpi.com |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Triazole-thiol | Tetrahedral (Square Planar for Cu(II)) nih.gov | FT-IR, UV-Vis, NMR, Magnetic Susceptibility, Conductivity nih.gov |

Role of Sulfur and Nitrogen Donors in Metal Coordination

The coordination of this compound to a metal center can occur through the sulfur atom of the thiol group and one of the nitrogen atoms of the imidazole ring. This bidentate chelation forms a stable five-membered ring with the metal ion. The imidazole ring itself can act as a robust coordinating agent, as seen in biological systems like hemoglobin, where a histidine imidazole ring coordinates to the iron atom of the heme group. wikipedia.org

The thiol group is a soft donor and tends to form strong covalent bonds with soft metal ions. The nitrogen atoms of the imidazole ring are harder donors and can coordinate to a wider range of metal ions. The interplay between the hard nitrogen and soft sulfur donor atoms allows these ligands to form stable complexes with a variety of transition metals. nih.govelectronicsandbooks.com In some cases, the ligand may coordinate through only one of the donor atoms, acting as a monodentate ligand, or bridge between two metal centers. The specific coordination mode depends on the metal ion, the other ligands present, and the reaction conditions.

Theoretical Investigation of Metal-Ligand Interactions

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the nature of metal-ligand interactions in coordination complexes. nih.gov These theoretical studies can provide insights into the geometry, electronic structure, and bonding of the complexes that may be difficult to obtain experimentally.

DFT calculations can be used to predict the optimized geometries of metal complexes and to calculate properties such as bond lengths, bond angles, and vibrational frequencies. nih.gov This information can be compared with experimental data from X-ray crystallography and spectroscopy to validate the theoretical model. Furthermore, theoretical methods can be employed to analyze the nature of the metal-ligand bond in terms of its ionic and covalent character.

Mechanistic Studies of Molecular Interactions with Biomolecular Targets (Theoretical and In vitro Research)

The therapeutic potential of a chemical compound is intrinsically linked to its ability to interact with specific biological molecules. For this compound and its derivatives, understanding these interactions at a molecular level is paramount. This section delves into the mechanistic studies, both theoretical and in vitro, that elucidate how these compounds engage with enzymes and receptors, and how their chemical structure dictates their biological activity.

Enzyme Interaction Studies: Focus on Binding Modes and Inhibition Mechanisms

Imidazole-2-thiol derivatives have been the subject of investigation as enzyme inhibitors. The presence of the thiol (-SH) group is a key structural feature, as it can form covalent bonds with specific amino acid residues, such as cysteine, within the active site of an enzyme, leading to its inhibition.

Research has shown that the mechanism of action for compounds like 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol involves its interaction with molecular targets like enzymes. The thiol group's ability to form covalent bonds with cysteine residues can modify or inhibit enzyme activity. This mechanism is a significant avenue for the development of targeted enzyme inhibitors for various disease pathways. For instance, studies on similar heterocyclic compounds containing a thiol group have demonstrated a dual mode of enzyme inhibition, involving both the arylation and oxidation of enzyme thiols. nih.gov In one study, the inactivation of urease by 1,4-naphthoquinone (B94277) was found to be biphasic and dependent on time and concentration, with evidence suggesting that thiols are the primary sites of interaction. nih.gov

Furthermore, a new series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were synthesized and shown to act as dual DNA intercalators and topoisomerase II inhibitors. nih.gov The imidazole-2-thione moiety, in conjunction with an acenaphthylenone scaffold, provided the necessary structural elements for this dual activity. nih.gov

Table 1: Investigated Enzyme Interactions of Imidazole-2-thiol Derivatives

| Derivative Class | Target Enzyme(s) | Key Findings |

| 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol | General enzymes with cysteine residues | The thiol group can form covalent bonds with cysteine, leading to enzyme inhibition. |

| 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino) acenaphthylen-1(2H)-ones | Topoisomerase II | Acted as dual DNA intercalators and topoisomerase II inhibitors. nih.gov |

| 1,4-naphthoquinone (related thiol-interactive compound) | Urease | Demonstrated a double mode of inhibition through arylation and oxidation of enzyme thiols. nih.gov |

Receptor Binding Research and Modulatory Effects

The imidazole ring is a common motif in molecules that interact with various biological receptors. The unique chemical properties of the imidazole ring allow it to participate in different types of interactions, including hydrogen bonding and metal ion coordination, which are crucial for receptor binding and modulation.

While direct receptor binding studies on this compound are not extensively detailed in the provided results, research on related imidazole-containing compounds provides valuable insights. For example, a structure-activity relationship study on 4-[1-(1-naphthyl)ethyl]-1H-imidazoles revealed their potent and selective agonist activity at α2-adrenoceptors. nih.gov This study highlighted that the nature of the substituent and the stereochemistry at the bridge connecting the naphthalene (B1677914) and imidazole rings are critical for maintaining high affinity and selectivity for the α2-adrenoceptor. nih.gov

The bromobenzyl group in compounds like 1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid can enhance the binding affinity to its target, while the imidazole ring participates in hydrogen bonding and other interactions. This suggests that the 4-bromophenyl group in this compound likely plays a significant role in its receptor binding profile.

Structure-Target Relationship Elucidation (Theoretical Approaches)

Theoretical approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding how the chemical structure of a compound relates to its biological activity. These computational methods can predict the binding mode of a ligand to its target and identify key structural features that contribute to its potency and selectivity.

Molecular docking studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives, which share structural similarities with the subject compound, have demonstrated good docking scores within the binding pockets of selected protein targets. nih.gov This indicates a favorable interaction between the ligand and the receptor.

In the case of imidazole-2-thione derivatives acting as topoisomerase II inhibitors, molecular docking was used to understand the binding interactions. nih.gov For instance, the substitution at the 4-position of the imidazole-2-thione with a 4-chlorophenyl group significantly enhanced the inhibitory activity compared to an unsubstituted phenyl group, which was attributed to a better fit within the protein's active site. nih.gov

The crystal structure of related compounds like 1-(4-Bromophenyl)-2-methyl-4-nitro-1H-imidazole reveals the importance of intermolecular interactions, such as halogen bonds, in determining the crystal packing. nih.gov These non-covalent interactions are also crucial in the binding of a ligand to a biological target. The bromine atom on the phenyl ring can participate in halogen bonding, an interaction that is increasingly recognized for its importance in drug design.

Catalytic Applications in Organic Transformations

Beyond their biological activities, imidazole-2-thiol derivatives have emerged as versatile molecules in the field of organic catalysis. Their unique structural features allow them to function both as organocatalysts and as ligands in metal-catalyzed reactions.

Organocatalysis by Imidazole-2-thiols

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry. Imidazole and its derivatives have been explored as efficient organocatalysts for various organic transformations. researchgate.net For example, 3-picolinic acid has been shown to be an effective organocatalyst for the one-pot, three-component synthesis of 2,4,5-triaryl substituted imidazoles and has been extended to the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.net The advantages of such protocols include ease of purification, cost-effectiveness, and high yields under environmentally benign conditions. researchgate.net

While specific examples of this compound as an organocatalyst are not detailed, the broader class of imidazole derivatives shows significant promise. The presence of the thiol group in this compound could potentially be exploited in thiol-mediated organocatalytic reactions.

Ligands in Metal-Catalyzed Reactions

The imidazole-2-thiol scaffold is an excellent ligand for coordinating with metal ions. The imidazole ring can interact with metal ions, and the thiol group can also participate in coordination. Azo-functionalized imidazoles, for instance, have been extensively studied as ligands in coordination chemistry and are attractive as chelating bidentate ligands. nih.gov

The ability of imidazole derivatives to act as ligands has been utilized in palladium-catalyzed direct arylation reactions for the synthesis of complex heterocyclic frameworks. researchgate.net The bromine atom on the phenyl ring of this compound makes it a suitable precursor for cross-coupling reactions, where it can be substituted with various nucleophiles. This reactivity allows for the synthesis of a diverse library of derivatives that can be screened for catalytic activity or other applications.

Applications in Advanced Materials Science

The imidazole scaffold is a versatile building block for creating advanced materials. chemscene.comnih.gov The presence of electron-rich nitrogen atoms, coupled with the reactive thiol group and the modifiable bromophenyl ring in this compound, offers multiple avenues for developing novel materials with tailored properties. These derivatives are investigated for applications ranging from protective coatings to sophisticated electronic materials.

A significant area of research for imidazole-2-thiol derivatives is in the prevention of metallic corrosion. The efficacy of these organic compounds as corrosion inhibitors is primarily attributed to their ability to adsorb onto a metal's surface, forming a protective barrier that shields the metal from corrosive agents. ontosight.airesearchgate.net

The adsorption mechanism of this compound on a metal surface, such as mild steel in an acidic medium, is a multifaceted process involving both physical and chemical interactions (chemisorption). nih.gov The key molecular features contributing to this process are:

Imidazole Ring: The two nitrogen atoms in the imidazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron), forming strong coordinate bonds. nih.gov

Thiol Group (-SH): The sulfur atom is a highly effective anchoring point. It can form strong covalent or coordinate bonds with metal surfaces, significantly enhancing the adsorption strength and stability of the protective film.

Aromatic System: The π-electrons of the imidazole and bromophenyl rings can interact with the metal surface, contributing to the stability of the adsorbed layer. The planar nature of the rings allows for efficient surface coverage.

Bromine Atom: As an electron-withdrawing group, the bromine atom can modify the electron density distribution across the molecule, potentially influencing its interaction with the metal surface and enhancing its adsorption capabilities.

Theoretical studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are often employed to model these interactions. nih.gov These computational methods help elucidate how the inhibitor molecules orient themselves on the surface and predict their inhibition efficiency by calculating parameters like adsorption energy and electron transfer characteristics. nih.gov The collective action of these functional groups results in a densely packed, stable inhibitor film that effectively blocks the active corrosion sites on the metal. researchgate.net

Table 1: Contribution of Molecular Moieties to Surface Adsorption

| Molecular Component | Role in Corrosion Inhibition | Type of Interaction |

|---|---|---|

| Imidazole Ring | Contains nitrogen atoms with lone electron pairs that bond to the metal surface. nih.gov | Chemisorption (Coordinate Bonds) |

| Thiol Group (-SH) | Sulfur atom acts as a strong anchoring site to the metal. | Chemisorption (Coordinate/Covalent Bonds) |

| Bromophenyl Group | Provides a large surface area for coverage and π-electron interactions. nih.gov | Physisorption/Chemisorption |

| Heteroatoms (N, S) | Act as the primary active centers for the adsorption process. researchgate.netnih.gov | Chemisorption |

Development of Functional Materials based on Imidazole Scaffolds

The this compound structure serves as a versatile scaffold for the synthesis of more complex functional materials. chemscene.com Its inherent chemical functionalities allow for its use as a monomer or a key building block in the creation of polymers and coatings with specific, pre-designed properties.

Research in this area focuses on leveraging the reactive sites within the molecule:

Thiol Group: The thiol group is readily oxidized to form disulfide bridges (-S-S-). This reaction can be used to cross-link polymer chains, creating robust and stable network structures suitable for advanced coatings or hydrogels.

Bromophenyl Group: The bromine atom is a reactive handle that can be substituted through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling). This allows for the attachment of other functional units to the imidazole core, leading to the development of materials with tailored optical, electronic, or thermal properties. For instance, conjugating fluorescent moieties could lead to sensors, while incorporating specific organic conductors could pave the way for new electronic materials.

Imidazole Ring: The nitrogen atoms of the imidazole ring can act as ligands, coordinating with metal ions. This property is exploited in the design of metal-organic frameworks (MOFs) or coordination polymers. Such materials have applications in gas storage, catalysis, and chemical sensing. nih.gov

The combination of these features enables the use of this compound and its derivatives in creating a diverse range of materials, including anticorrosive coatings, functional polymers, and components for organic electronics. chemscene.com

Future Research Perspectives and Methodological Innovations

Development of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of imidazole (B134444) derivatives, aiming to reduce the environmental impact of chemical processes. researchgate.netnih.gov Future research will undoubtedly focus on developing more sustainable routes to 1-(4-bromophenyl)imidazole-2-thiol and related compounds.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has already shown promise in the synthesis of various imidazole derivatives, offering advantages such as shorter reaction times and improved yields. researchgate.netnih.govdergipark.org.tr Further optimization of microwave-assisted protocols for the synthesis of this compound could lead to more energy-efficient and rapid production. nih.gov

Ultrasonic Irradiation: The use of ultrasound is another green approach that can enhance reaction rates and yields in the synthesis of heterocyclic compounds. orgchemres.org Investigating its application in the synthesis of this compound could provide a valuable alternative to conventional heating methods.

Green Solvents and Catalysts: A major thrust in green chemistry is the replacement of hazardous solvents and catalysts with more environmentally benign alternatives. researchgate.netijpsr.com Research into the use of water, glycerol, or other green solvents for the synthesis of this compound is a promising avenue. orgchemres.orgijpsr.com Similarly, the development and use of reusable and non-toxic catalysts, such as zeolites or copper sulfate (B86663) in aqueous media, will be crucial. orgchemres.orgrsc.orgrsc.org The use of catalysts like sodium lauryl sulfate in water has also been reported as a convenient and eco-friendly option for synthesizing imidazole derivatives. researchgate.net

One-Pot, Multi-Component Reactions: These reactions, where multiple steps are carried out in a single reaction vessel, are inherently more efficient and generate less waste. nih.govnih.gov Designing one-pot syntheses for this compound would represent a significant step towards a more sustainable manufacturing process.

Advanced Spectroscopic Techniques for Enhanced Characterization and Mechanistic Insight

A thorough understanding of the structure and reactivity of this compound relies on sophisticated analytical techniques. Future research will leverage advanced spectroscopic methods to gain deeper insights.

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Confirms the presence of the thiol (-SH) group and the imidazole ring. nih.govniscpr.res.in |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the molecular structure and connectivity of atoms. | Provides detailed information on the chemical environment of each proton and carbon atom, confirming the substitution pattern on the imidazole and phenyl rings. nih.govniscpr.res.inscispace.com |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | Confirms the molecular formula and can provide clues about the molecule's stability and fragmentation pathways. nih.govniscpr.res.in |

| X-ray Crystallography | Determination of the three-dimensional crystal structure. | Provides precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state properties and for computational modeling. Studies on similar compounds, like 1-(4-bromophenyl)-2-methyl-4-nitro-1H-imidazole, have revealed details about intermolecular interactions such as halogen bonds. nih.gov |

| Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) | Elucidation of complex structural features and connectivities. | Can be instrumental in unambiguously assigning all proton and carbon signals, especially in more complex derivatives of this compound. mdpi.com |

These techniques are not only vital for confirming the identity and purity of synthesized compounds but also for studying reaction mechanisms. For instance, by monitoring reactions using these methods, researchers can identify intermediates and transition states, providing a more complete picture of the chemical transformations involved.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work is revolutionizing drug discovery and materials science. For this compound, this integrated approach can accelerate the design of new derivatives with desired properties.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.govnih.gov It can be used to screen virtual libraries of this compound derivatives against specific biological targets, identifying promising candidates for synthesis and experimental testing. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov They can be used to study the stability of ligand-protein complexes and to understand the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can help in predicting the activity of new, unsynthesized derivatives.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico tools can predict the pharmacokinetic and toxicological properties of compounds, helping to prioritize candidates with favorable drug-like properties for further development. nih.gov

By combining these computational methods with experimental validation, researchers can adopt a more rational and efficient approach to designing novel imidazole-2-thiol derivatives with enhanced biological activity or material properties. nih.govnih.govnih.gov

Exploration of Novel Chemical Reactivities and Transformations for Imidazole-2-thiols

The imidazole-2-thiol scaffold is a versatile building block for the synthesis of a wide range of heterocyclic compounds. niscpr.res.inscispace.com Future research will likely focus on exploring novel reactions and transformations of this compound to create new chemical entities.

S-Alkylation and S-Acylation: The thiol group is a key reactive site. Reactions with various electrophiles, such as alkyl halides and acyl chlorides, can lead to a diverse array of S-substituted derivatives. mdpi.com For example, the S-alkylation of a similar triazole-3-thiol with 2-bromo-1-phenylethanone followed by reduction has been reported. mdpi.com

Cyclization Reactions: The imidazole-2-thiol moiety can participate in cyclization reactions to form fused heterocyclic systems, which are often associated with interesting biological activities. scispace.comresearchgate.net For instance, reactions with α-halocarbonyl compounds can lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. scispace.com

Metal Complexation: The nitrogen and sulfur atoms in the imidazole-2-thiol ring can coordinate with metal ions to form metal complexes. researchgate.net These complexes may exhibit unique catalytic or biological properties.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids, providing another avenue for chemical modification and the introduction of new functionalities.

The exploration of these and other novel reactions will expand the chemical space accessible from this compound, potentially leading to the discovery of compounds with new and improved properties.

Q & A

Basic: What are the common synthetic routes for 1-(4-bromophenyl)imidazole-2-thiol, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via cyclocondensation of 4-bromobenzaldehyde with thiourea derivatives under acidic or basic conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Raney nickel avoids dehalogenation side reactions during hydrogenation steps, as observed in Pd/C-catalyzed reactions .

- Temperature : Optimal yields (e.g., 88%) are achieved at 45°C during cyclization, as lower temperatures (25°C) reduce reaction rates .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity, validated by NMR and elemental analysis .

Advanced: How does Molecular Electron Density Theory (MEDT) explain regioselectivity in reactions involving this compound?

Answer:

MEDT studies reveal that regioselectivity in cycloaddition reactions is governed by electron density distribution. For example, the interaction between the Cβ atom of an electrophilic reactant (e.g., TNP¹) and the nucleophilic –N=N=C– fragment directs pathway selection, favoring Δ²-pyrazoline derivatives over alternative products . Theoretical calculations (e.g., Fukui indices) confirm that the bromophenyl group stabilizes transition states via resonance effects, enhancing selectivity for specific regioisomers .

Basic: What spectroscopic methods are used to confirm the structure and purity of this compound?

Answer:

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm) and thiocarbonyl groups (δ ~170 ppm for C=S) .

- IR : Strong absorption bands at ~2550 cm⁻¹ (S–H stretch) and ~1600 cm⁻¹ (C=N stretch) confirm functional groups .

- X-ray crystallography : Resolves bond angles and crystallographic packing, as demonstrated for structurally analogous imidazo-thiadiazoles .

- Elemental analysis : Matches calculated vs. experimental C, H, N, and S content to verify purity (>95%) .

Advanced: How do catalyst selection and reaction time influence byproduct formation in imidazole synthesis?

Answer:

- Catalysts : Pd/C promotes hydrodechlorination side reactions (e.g., aryl chloride → aryl hydrogen), whereas Raney nickel suppresses dehalogenation, improving selectivity for target intermediates .

- Reaction time : Prolonged hydrogenation (>6 hours) reduces yields of key intermediates (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) due to over-reduction or decomposition .

- Solvent effects : Aqueous media slightly enhance intermediate stability compared to ethanol, mitigating byproduct formation .

Basic: What are the critical considerations for optimizing imidazole ring closure in this compound?

Answer:

- Base strength : NaOH (2 equiv) in ethanol drives efficient Schiff base formation and dehydration, whereas weaker bases (e.g., Na₂CO₃) reduce cyclization rates .

- Temperature : 45°C accelerates ring closure without promoting side reactions, as lower temperatures (25°C) stall the reaction .

- Substituent effects : Electron-withdrawing groups (e.g., –Br) on the phenyl ring enhance electrophilicity, facilitating nucleophilic attack during cyclization .

Advanced: How do structural modifications of this compound impact its reactivity in cross-coupling reactions?

Answer:

- Bromophenyl group : Serves as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation with boronic acids. The bulky imidazole-thiol moiety may sterically hinder coupling efficiency, necessitating Pd(OAc)₂/XPhos catalysts .

- Thiol group : Prone to oxidation; protection (e.g., as a disulfide) is required prior to metal-catalyzed reactions .

Basic: How can researchers address discrepancies in reported melting points or spectral data for this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to obtain pure crystals, as impurities (e.g., unreacted thiourea) skew melting points .

- Standardized conditions : Ensure consistent drying (vacuum desiccation) and heating rates (1–2°C/min) during melting point determination .

- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 1-(3,5-dimethylphenyl)imidazoles) to resolve spectral ambiguities .

Advanced: What computational tools predict the bioactivity or binding modes of this compound derivatives?

Answer:

- Docking simulations : AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., fungal CYP51 for antifungals), leveraging the bromophenyl group’s hydrophobic interactions .

- QSAR models : Correlate substituent effects (e.g., –F or –CH₃ on adjacent phenyl rings) with antifungal IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.